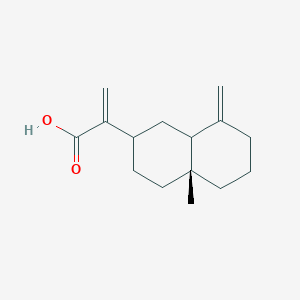
Costic acid; Costus acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Costic acid: is a sesquiterpene phytoalexin, a type of naturally occurring compound that plants produce in response to pathogen attackThe IUPAC name for beta-Costic acid is 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid .
准备方法
Beta-Costic acid can be synthesized via the allylic oxidation of beta-selinene, a component found in celery seed oil . This method is concise and efficient, making it suitable for gram-scale production. The reaction conditions typically involve the use of oxidizing agents to convert beta-selinene into beta-Costic acid. Industrial production methods may vary, but the allylic oxidation route is one of the most documented and efficient methods available .
化学反应分析
Beta-Costic acid undergoes various types of chemical reactions, including:
Oxidation: The primary method for synthesizing beta-Costic acid involves the oxidation of beta-selinene.
Reduction: While specific reduction reactions for beta-Costic acid are less documented, it is likely that it can undergo reduction under appropriate conditions.
Substitution: Beta-Costic acid can participate in substitution reactions, particularly involving its carboxylic acid group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Beta-Costic acid has garnered significant attention for its various scientific research applications:
Chemistry: It is studied for its unique sesquiterpene structure and potential for synthetic applications.
Biology: Beta-Costic acid exhibits phytoalexin properties, helping plants defend against pathogens.
作用机制
The mechanism by which beta-Costic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its acaricidal activity against Varroa destructor is believed to involve disruption of the mite’s cellular processes. Similarly, its antitrypanosomal activity may involve interference with the metabolic pathways of Trypanosoma cruzi .
相似化合物的比较
Beta-Costic acid is often compared with other sesquiterpene phytoalexins, such as alpha-Costic acid and beta-Selinene. While alpha-Costic acid also exhibits significant acaricidal activity, beta-Costic acid is unique in its dual activity against both Varroa destructor and Trypanosoma cruzi . Other similar compounds include eudesmane sesquiterpenoids, which share a similar structural framework but may differ in their specific biological activities .
Conclusion
Beta-Costic acid is a versatile and biologically active compound with significant potential in various scientific fields. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a compound of great interest for further research and development.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12?,13?,15-/m1/s1 |
InChI 键 |
UJQGVDNQDFTTLZ-SSDMNJCBSA-N |
手性 SMILES |
C[C@]12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
规范 SMILES |
CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


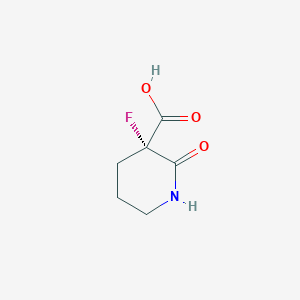
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)

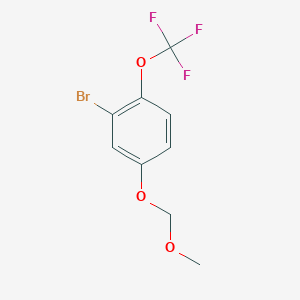
![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]-2,2-dimethylpropan-1-amine](/img/structure/B14783784.png)
![1'-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14783795.png)
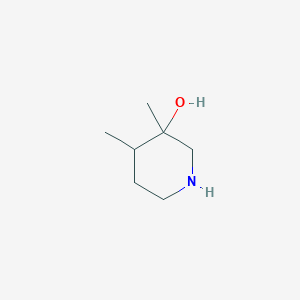
![tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14783815.png)
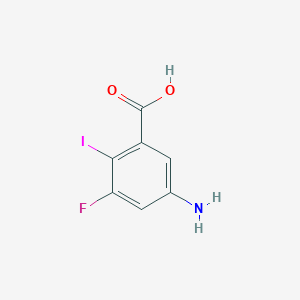
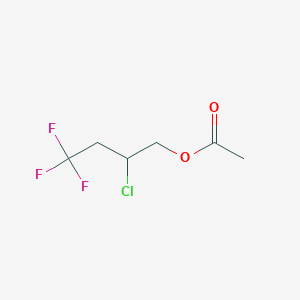
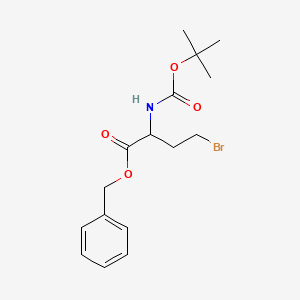
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14783847.png)
